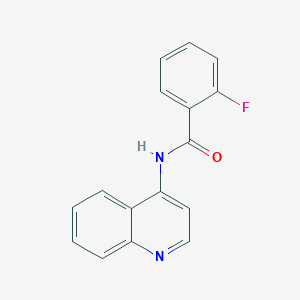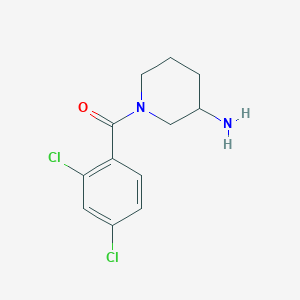![molecular formula C19H17ClF3N3OS B12495417 2-chloro-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12495417.png)
2-chloro-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-クロロ-N-{[2-(ピロリジン-1-イル)-5-(トリフルオロメチル)フェニル]カルバモチオイル}ベンズアミドは、ピロリジン環、トリフルオロメチル基、およびベンズアミド部分を含む複雑な有機化合物です。
準備方法
2-クロロ-N-{[2-(ピロリジン-1-イル)-5-(トリフルオロメチル)フェニル]カルバモチオイル}ベンズアミドの合成は、一般的に複数のステップを伴います。一般的な合成経路の1つは、トリエチルアミンなどの塩基の存在下、2-クロロベンゾイルクロリドと2-(ピロリジン-1-イル)-5-(トリフルオロメチル)アニリンを反応させることから始まります。この反応は求核置換反応を経て進行し、目的のベンズアミド誘導体を生成します。工業生産方法は、収量と純度を最大にするために、温度、溶媒、反応時間などの反応条件の最適化を含む場合があります。
化学反応の分析
2-クロロ-N-{[2-(ピロリジン-1-イル)-5-(トリフルオロメチル)フェニル]カルバモチオイル}ベンズアミドは、以下を含むさまざまな化学反応を起こすことができます。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの試薬を使用して酸化することができ、酸化された誘導体の形成につながります。
還元: 還元反応は、水素化リチウムアルミニウムなどの試薬を使用して行うことができ、分子内の特定の官能基の還元をもたらします。
置換: この化合物は、官能基が他の基に置き換えられる置換反応に関与することができます。これらの反応の一般的な試薬には、ハロゲンと求核剤が含まれます。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。
科学研究への応用
2-クロロ-N-{[2-(ピロリジン-1-イル)-5-(トリフルオロメチル)フェニル]カルバモチオイル}ベンズアミドは、いくつかの科学研究に応用されています。
化学: より複雑な分子の合成におけるビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: この化合物は、抗菌活性や抗がん活性を含む潜在的な生物活性について研究されています。
医学: さまざまな疾患の治療薬としての可能性を探る研究が進行中です。
産業: 新素材の開発に、および医薬品製造の中間体として使用されます。
科学的研究の応用
2-chloro-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
2-クロロ-N-{[2-(ピロリジン-1-イル)-5-(トリフルオロメチル)フェニル]カルバモチオイル}ベンズアミドの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素や受容体に結合し、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。正確な経路と標的は、特定の用途と使用状況によって異なります。
類似化合物との比較
2-クロロ-N-{[2-(ピロリジン-1-イル)-5-(トリフルオロメチル)フェニル]カルバモチオイル}ベンズアミドと類似の化合物には、以下が含まれます。
2-クロロ-N-{[2-(ピロリジン-1-イル)フェニル]カルバモチオイル}ベンズアミド: トリフルオロメチル基がなく、生物活性と化学的性質に影響を与える可能性があります。
2-クロロ-N-{[2-(ピロリジン-1-イル)-5-メチルフェニル]カルバモチオイル}ベンズアミド: トリフルオロメチル基の代わりにメチル基が含まれており、異なる立体効果と電子効果をもたらします。
2-クロロ-N-{[2-(ピロリジン-1-イル)-5-(トリフルオロメチル)フェニル]カルバモイル}ベンズアミド: 構造は似ていますが、カルバモチオイル基の代わりにカルバモイル基が含まれており、反応性と相互作用に影響を与える可能性があります。
2-クロロ-N-{[2-(ピロリジン-1-イル)-5-(トリフルオロメチル)フェニル]カルバモチオイル}ベンズアミドのユニークな点は、特定の官能基の組み合わせであり、異なる化学的および生物学的特性を付与します。
特性
分子式 |
C19H17ClF3N3OS |
|---|---|
分子量 |
427.9 g/mol |
IUPAC名 |
2-chloro-N-[[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C19H17ClF3N3OS/c20-14-6-2-1-5-13(14)17(27)25-18(28)24-15-11-12(19(21,22)23)7-8-16(15)26-9-3-4-10-26/h1-2,5-8,11H,3-4,9-10H2,(H2,24,25,27,28) |
InChIキー |
JLNVQLFWEYSGHP-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(F)(F)F)NC(=S)NC(=O)C3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-({2-[(4-Chlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12495342.png)

![4,12-dibenzyl-8-(2,6-dichlorophenyl)-6,10-dimethyl-2-oxa-4,5,11,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(9),3(7),5,10-tetraene](/img/structure/B12495357.png)

![6-chloro-2-(4-ethylphenyl)-1,4-dihydrochromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B12495369.png)
![3-[({3-[(4-Fluorophenyl)methoxy]phenyl}methyl)amino]adamantan-1-ol](/img/structure/B12495379.png)
![(3s,5s,7s)-N-(5-benzyl-1,3,4-thiadiazol-2-yl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide](/img/structure/B12495391.png)
![N-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbamothioyl}-3,4,5-triethoxybenzamide](/img/structure/B12495394.png)
![3-hydroxy-4-(3-hydroxyphenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12495398.png)
![2-Furancarboxylic acid, 2-[[3-nitro-4-[[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio]phenyl]methylene]hydrazide](/img/structure/B12495403.png)
![Ethyl 4,5-dimethyl-2-{[(pyrimidin-2-ylsulfanyl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B12495405.png)
![3-[4-(ethoxycarbonyl)phenoxy]-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl morpholine-4-carboxylate](/img/structure/B12495415.png)
